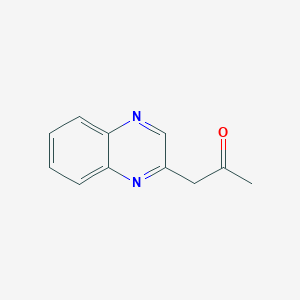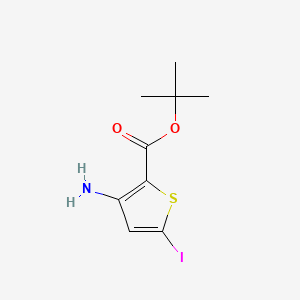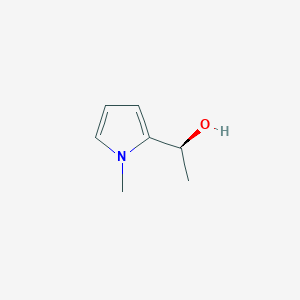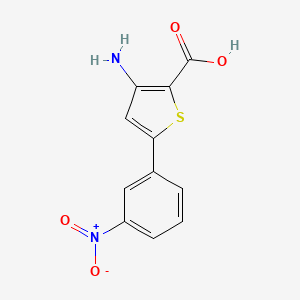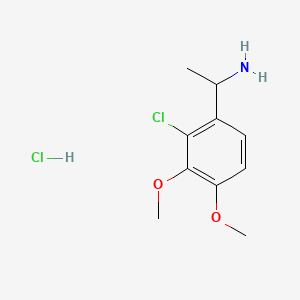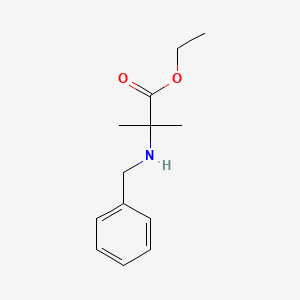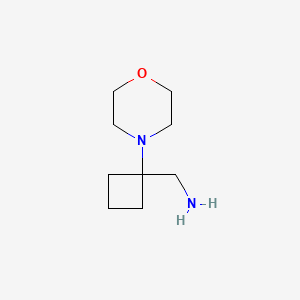![molecular formula C6H6BN3O2 B13523725 (1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative . The boronic acid group can then be introduced through a Suzuki-Miyaura cross-coupling reaction using appropriate boronic acid reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of (1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
3-Pyridinylboronic acid: This compound has a pyridine ring with a boronic acid group but lacks the pyrazole ring.
4-Pyridinylboronic acid: Similar to 3-pyridinylboronic acid but with the boronic acid group at a different position on the pyridine ring
Uniqueness
(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid is unique due to its specific bicyclic structure, which combines the properties of both pyrazole and pyridine rings. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H6BN3O2 |
|---|---|
Molekulargewicht |
162.94 g/mol |
IUPAC-Name |
1H-pyrazolo[3,4-c]pyridin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-8-3-6-4(5)1-9-10-6/h1-3,11-12H,(H,9,10) |
InChI-Schlüssel |
PFTNIIHWOVVHHT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC2=C1C=NN2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


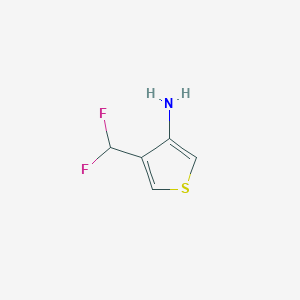
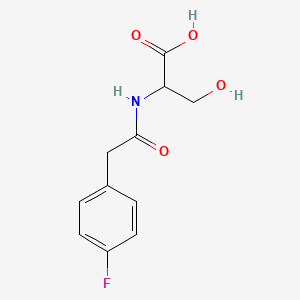
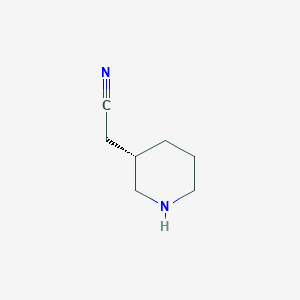

![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
